2-Phenyl-tetrahydrofuran
Overview
Description
2-Phenyl-tetrahydrofuran (2-PHF) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic ether with a five-membered ring structure consisting of two carbon atoms and three oxygen atoms. 2-PHF is a colorless liquid with a sweet, ether-like odor. It is insoluble in water but soluble in most organic solvents. 2-PHF has been used in various applications, including as a synthetic intermediate in the production of pharmaceuticals, agrichemicals, and other specialty chemicals. It is also used as a solvent in organic synthesis, as a reagent in organic reactions, and as a fuel additive.
Scientific Research Applications
Electrochemical Reduction Studies
One of the notable applications of 2-phenyl-tetrahydrofuran (and related compounds) in scientific research is in electrochemical reduction studies. For instance, cryo-electrochemistry in tetrahydrofuran (THF) with microdisc chronoamperometry and bulk electrolysis has been applied to the reductive, alkyl–sulfur bond cleavage of phenyl sulfone derivatives. Such studies are significant in understanding the electrochemical behavior of these compounds at different temperatures, contributing to advancements in electrochemical methodologies (Fietkau et al., 2006).
Synthesis of Tetrahydrofurans
2-Phenyl-tetrahydrofuran is also a focus in the synthesis of tetrahydrofurans. An efficient and stereocontrolled synthesis of 2-substituted tetrahydrofurans has been achieved using asymmetric reduction of γ-phenylseleno ketones, followed by intramolecular substitution to form the tetrahydrofuran ring. This process underscores the utility of 2-phenyl-tetrahydrofuran in developing synthetic strategies for complex organic compounds (Minuti et al., 2013).
Biomass-Derived Solvent Applications
2-Methyl-tetrahydrofuran (2-MeTHF), closely related to 2-phenyl-tetrahydrofuran, has been explored as a biomass-derived solvent. Its properties such as low miscibility with water and high stability make it suitable for various syntheses, including organometallics, organocatalysis, and biotransformations. This highlights the potential of tetrahydrofuran derivatives in environmentally benign synthesis strategies (Pace et al., 2012).
Pharmaceutical Applications
In pharmaceutical research, tetrahydrofuran derivatives, including 2-phenyl-tetrahydrofuran, have been investigated for their potential in drug design. For example, a tetrahydrofuran ether class has been identified as highly potent in enhancing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity, showcasing the role of tetrahydrofuran derivatives in developing new therapeutics (Shaffer et al., 2015).
Analytical Chemistry and Polymerization
Tetrahydrofuran-water mixtures, which would include 2-phenyl-tetrahydrofuran, have been utilized as solvents in polarographic analyses of organic compounds, demonstrating their importance in analytical chemistry (Silverman et al., 1959). Moreover, the polymerization of tetrahydrofuran catalyzed by specific systems highlights the role of tetrahydrofuran derivatives in polymer science (Saegusa et al., 1970).
Mechanism of Action
Target of Action
Furan derivatives, which include 2-phenyl-tetrahydrofuran, have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It’s known that furan derivatives can undergo various structural reactions, which might influence their interaction with targets . For instance, photochemical ring expansion reactions of oxetane and thietane heterocycles, which are related to tetrahydrofuran, have been studied . These reactions proceed via a diradical pathway, which might be relevant to the mode of action of 2-Phenyl-tetrahydrofuran .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives, which adds polarity and the potential for hydrogen bonding, is known to improve the pharmacokinetic characteristics of lead molecules and optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have a broad range of therapeutic properties, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-Phenyl-tetrahydrofuran can be influenced by various environmental factors. For instance, the reaction mechanism of oxygen and sulfur ylide mediated rearrangements, which are relevant to tetrahydrofuran, can be influenced by the presence of a metal catalyst .
properties
IUPAC Name |
2-phenyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYYJCQVZHDEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936484 | |
Record name | 2-Phenyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-tetrahydrofuran | |
CAS RN |
16133-83-8 | |
Record name | 2-Phenyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.